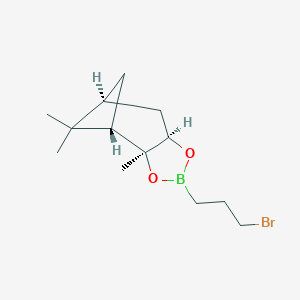

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

Vue d'ensemble

Description

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: is a boronic ester compound with the molecular formula C₁₃H₂₂BBrO₂ and a molecular weight of 301.03 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester typically involves the reaction of 3-bromopropylboronic acid with pinanediol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in the molecule undergoes substitution with nucleophiles (e.g., amines, alkoxides, or Grignard reagents) under controlled conditions. This reaction is critical for introducing functional groups or extending carbon chains.

Key Findings :

-

Ammonia/Amines : Reaction with lithium hexamethyldisilazide (LiHMDS) replaces bromine with an amine group, forming α-aminoboronic esters. For example, treatment with LiHMDS yields intermediates used in peptide synthesis (e.g., bortezomib derivatives) .

-

Grignard Reagents : Alkyl or aryl Grignard reagents substitute bromine, enabling the formation of extended alkyl/aryl-boronic esters. Zinc chloride catalysis enhances diastereoselectivity (>95% de) .

Reaction Table :

Matteson Homologation

This reaction inserts a chloromethyl group into the boron-carbon bond, extending the carbon chain by one unit.

Mechanism :

-

Reaction with (dichloromethyl)lithium forms a borate complex.

-

Zinc chloride-catalyzed rearrangement yields α-chloro boronic esters.

-

Subsequent substitution or oxidation generates functionalized products .

Data Highlights :

-

Diastereoselectivity : Up to 99% de for saturated alkyl chains (e.g., 1-chloropentyl derivatives) .

-

Epimerization Control : Zinc chloride suppresses epimerization, ensuring high stereochemical fidelity .

Oxidation

The boronic ester group undergoes oxidation to form boronic acids or ketones:

-

Air Oxidation : Copper-catalyzed oxidation with ambient air converts benzylic boronic esters to ketones .

-

Peroxides : Hydrogen peroxide oxidizes boronic esters to alcohols (e.g., secondary alcohols via alkaline NaBO₃) .

Reduction

Lithium triethylborodeuteride reduces α-chloro boronic esters to stereospecifically deuterated products (>98% purity) .

Acidic Conditions

-

Prolonged heating in acidic D₂O degrades the pinanediol moiety but preserves the boronic acid core .

Basic Conditions

Hydrolysis Table :

| Condition | Temperature | Time | Result | Reference |

|---|---|---|---|---|

| 1 M HCl | 0°C | 1 h | No degradation | |

| NaOH (D₂O) | 90°C | 2 h | CH₃OD + DCH₂OD |

Cross-Coupling Reactions

While not directly reported for this compound, analogous pinanediol boronic esters participate in:

-

Suzuki-Miyaura Coupling : Neopentyl and pinacol esters show moderate reactivity in nickel-catalyzed couplings .

-

Chan-Evans-Lam Amination : Tertiary boronic esters couple with anilines under Cu(OAc)₂ catalysis .

Comparative Reactivity

| Reaction Type | Rate (Relative to Pinacol Esters) | Selectivity |

|---|---|---|

| Substitution | Higher (due to Br leaving group) | >95% de |

| Oxidation | Slower (stable boronic ester) | N/A |

| Hydrolysis | Faster in base vs. acid | N/A |

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₃H₂₂BBrO₂

- Molecular Weight : 301.03 g/mol

The compound acts primarily through the formation of boronic esters with specific enzymes, particularly those containing nucleophilic residues. This interaction typically occurs with 1,2- or 1,3-diol groups, which are crucial in biochemical pathways involving enzyme inhibition and protein interactions .

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a versatile building block in organic synthesis, facilitating the formation of carbon-carbon bonds. Its unique bromopropyl group enhances reactivity compared to other boronic esters .

2. Enzyme Inhibition Studies

- Biological Research : It is employed in studying enzyme inhibition mechanisms, particularly in proteasome inhibition. The compound's ability to form stable complexes with target enzymes makes it valuable for understanding protein interactions .

3. Medicinal Chemistry

- Drug Development : Research indicates its potential in developing boron-containing drugs for cancer therapy. Notably, derivatives of boronic acids have been used in FDA-approved drugs like bortezomib, which targets proteasomal activity in cancer cells .

4. Advanced Material Production

- Industrial Applications : The compound is utilized in producing advanced materials and reagents for various chemical processes, including the preparation of thrombin inhibitors .

Case Study 1: Boron-Containing Drug Development

Research has demonstrated that compounds like this compound can be modified to create potent inhibitors of proteasome activity. Bortezomib, a notable example, showcases the therapeutic potential of boron-containing compounds in treating multiple myeloma .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of pinanediol with various substituted phenylboronic acids showed that these compounds could form stable complexes in aqueous environments. This research is crucial for understanding how boronic esters can be utilized in biochemical applications .

Mécanisme D'action

The mechanism by which (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester exerts its effects involves the interaction of the boronic ester group with specific molecular targets. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved may include the inhibition of proteasomes or other enzyme systems.

Comparaison Avec Des Composés Similaires

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester: can be compared with other boronic esters, such as:

- Phenylboronic Acid Pinanediol Ester

- Methylboronic Acid Pinanediol Ester

- Ethylboronic Acid Pinanediol Ester

The uniqueness of This compound lies in its specific structure, which includes a bromopropyl group. This structural feature allows for unique reactivity and applications compared to other boronic esters.

Activité Biologique

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by its unique bromopropyl group, exhibits significant interactions with various biological targets, particularly enzymes involved in critical biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and comparative analysis with other boronic acids.

Target Enzymes

The primary target of this compound is enzymes that contain nucleophilic residues at their active sites. The compound forms boronic esters with these enzymes, effectively inhibiting their function. This interaction is crucial in the context of glycoscience and drug delivery systems, where the formation of boronic esters plays a pivotal role in the recognition and modification of carbohydrate derivatives.

Mode of Action

The mode of action involves the formation of stable boronic esters with diol-containing substrates, which can lead to the inhibition of enzymatic activity. This mechanism has been extensively studied in relation to proteasome inhibitors, where boronic acids have shown promise in halting cell cycle progression in cancer cells by targeting proteasome activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics. The compound demonstrates favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties due to its boronic ester configuration. Notably, the sequence of ester formation and deprotection can be achieved with minimal purification steps, allowing for efficient recovery and reuse of the boronic acid component.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting proteasome activity, similar to FDA-approved drugs like bortezomib .

| Cell Line | IC50 (nM) |

|---|---|

| U266 | 8.21 |

| HepG-2 | 19.38 |

| MGC-803 | 3.962 |

The compound's ability to disrupt proteasomal function leads to apoptosis in cancer cells, making it a potential candidate for further development as an anticancer therapeutic agent.

Antibacterial and Antiviral Activities

In addition to its anticancer effects, this compound has shown promising antibacterial and antiviral activities. Boronic acids are known for their ability to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . Studies have suggested that this compound could serve as a lead structure for developing new antibacterial agents.

Case Studies

- Proteasome Inhibition : A study evaluated the efficacy of various boronic acid derivatives, including this compound, against the 20S proteasome. The results indicated that this compound exhibited potent inhibition comparable to established proteasome inhibitors used in cancer therapy .

- Antiviral Activity : Research on boron-containing compounds highlighted their potential as antiviral agents. Specifically, derivatives similar to (+)-(3-Bromopropyl)boronic Acid were tested against viral infections, showing significant inhibition rates that warrant further investigation into their mechanisms and applications .

Comparative Analysis with Similar Compounds

When compared to other boronic acid derivatives such as Phenylboronic Acid Pinanediol Ester and Methylboronic Acid Pinanediol Ester, this compound demonstrates unique reactivity due to its bromopropyl substituent. This structural feature enhances its potential as a versatile building block in organic synthesis and medicinal chemistry applications.

| Compound | Key Feature | Biological Activity |

|---|---|---|

| (+)-(3-Bromopropyl)boronic Acid | Bromopropyl group | Anticancer, antibacterial |

| Phenylboronic Acid | Phenyl group | Anticancer |

| Methylboronic Acid | Methyl group | Limited biological activity |

Propriétés

IUPAC Name |

(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWLNKNUIWTYGB-KQXIARHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451892 | |

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90084-37-0 | |

| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.